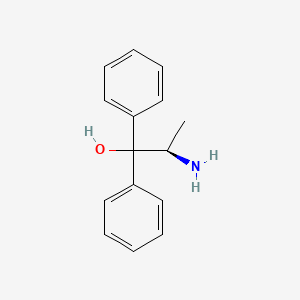

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Descripción

Significance of Chiral Molecules in Modern Organic Synthesis

Chirality, a fundamental property of asymmetry in molecules, is central to modern organic chemistry and biology. Chiral molecules exist as a pair of non-superimposable mirror images known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their spatial arrangements cause them to interact differently with other chiral entities. This distinction is profoundly important in biological systems, where receptors, enzymes, and other essential molecules are themselves chiral. For instance, the therapeutic effect of a pharmaceutical drug is often attributable to only one of its enantiomers, while the other may be inactive or, in some cases, harmful. This biological specificity necessitates the development of methods to produce single enantiomers, a field known as asymmetric synthesis. The ability to control the three-dimensional architecture of molecules is therefore a cornerstone of creating safer, more effective pharmaceuticals and other bioactive compounds.

The Foundational Role of Chiral Auxiliaries and Ligands in Enantioselective Transformations

Asymmetric synthesis aims to selectively create a desired stereoisomer of a chiral product. This is often achieved by using chiral auxiliaries or chiral ligands. A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer over the other. After the desired transformation, the auxiliary can be removed and often recycled.

Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst. This catalyst then interacts with the substrate in a way that favors the formation of one enantiomer of the product. The ligand creates a specific chiral environment around the metal's active site, influencing the pathway of the reaction. Both chiral auxiliaries and ligands are indispensable tools that allow chemists to transfer chirality to a new molecule with a high degree of control, forming the basis of many enantioselective transformations.

Overview of Chiral β-Amino Alcohols as a Distinct Class of Catalysts and Building Blocks

Chiral β-amino alcohols are a prominent class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. Their utility in asymmetric synthesis is extensive, serving as versatile chiral building blocks, ligands for metal-catalyzed reactions, and organocatalysts. Many of these compounds can be readily synthesized from inexpensive and naturally occurring chiral starting materials, such as amino acids. This accessibility has spurred their application in a wide array of asymmetric reactions, including reductions, alkylations, and aldol (B89426) reactions. The bifunctional nature of β-amino alcohols, possessing both a Lewis basic amino group and a hydrogen-bonding hydroxyl group, allows them to effectively coordinate with reagents and substrates to facilitate highly organized, stereoselective transition states.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-1,1-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBMNSFOFOAIMZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78603-93-7 | |

| Record name | (R)-(+)-2-Amino-1,1-diphenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of R + 2 Amino 1,1 Diphenyl 1 Propanol

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol is a white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 78603-93-7 sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₇NO sigmaaldrich.com |

| Molecular Weight | 227.30 g/mol sigmaaldrich.com |

| Melting Point | 102-105 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +90°, c = 1 in chloroform (B151607) sigmaaldrich.com |

| Appearance | White to off-white powder/crystals |

| InChI Key | FMBMNSFOFOAIMZ-GFCCVEGCSA-N sigmaaldrich.com |

This is an interactive data table. You can sort and filter the data as needed.

Synthesis of R + 2 Amino 1,1 Diphenyl 1 Propanol

The synthesis of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol typically starts from the readily available chiral pool amino acid, (R)-alanine. A common and effective synthetic route involves the conversion of the amino acid into an ester, followed by reaction with an organometallic reagent.

A general outline of the synthesis is as follows:

Esterification: (R)-alanine is first converted to its methyl or ethyl ester using standard procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., thionyl chloride in methanol). This protects the carboxylic acid functionality.

Grignard Reaction: The resulting (R)-alanine ester is then treated with an excess of a Grignard reagent, typically phenylmagnesium bromide (PhMgBr). Two equivalents of the Grignard reagent add to the ester carbonyl group, first forming a ketone intermediate which then reacts with a second equivalent. A subsequent aqueous workup protonates the intermediate alkoxide to yield the tertiary alcohol, this compound. The amino group is typically protected prior to this step to prevent it from reacting with the Grignard reagent.

This synthetic strategy is highly effective for creating tertiary alcohols with two identical aryl groups from amino acid esters. wikipedia.org

Mechanistic Elucidation and Computational Analysis of R + 2 Amino 1,1 Diphenyl 1 Propanol Catalysis

Proposed Catalytic Cycles for Key Asymmetric Transformations

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, like other chiral amino alcohols, can participate in several key asymmetric transformations, most notably in the addition of nucleophiles to carbonyl compounds. When used as a ligand for a metal catalyst, such as copper or zinc, it forms a chiral complex that activates the substrate and controls the facial selectivity of the nucleophilic attack.

A representative catalytic cycle for a copper-catalyzed asymmetric addition of a nucleophile to an enone is depicted below. While this is a generalized cycle, it illustrates the fundamental role the amino alcohol ligand plays.

Steps of the Catalytic Cycle:

Ligand Exchange/Complex Formation: The catalyst precursor, often a simple copper(II) salt, reacts with the chiral this compound ligand to form the active chiral copper catalyst.

Substrate Coordination: The electrophile (e.g., an enone) coordinates to the chiral copper complex. The bidentate nature of the amino alcohol (coordinating through both the nitrogen and oxygen atoms) creates a rigid, sterically defined pocket for the substrate.

Nucleophilic Attack: The nucleophile attacks the coordinated substrate. The stereochemical outcome is directed by the chiral environment established by the diphenylpropanol ligand, which shields one face of the electrophile, forcing the nucleophile to approach from the less hindered side.

Product Release: Following the C-C bond formation, the product dissociates from the copper complex, regenerating the active catalyst, which can then enter a new cycle. This process allows for the use of substoichiometric amounts of the chiral catalyst. mit.edu

This type of catalyst-controlled reaction is essential for synthesizing specific stereoisomers of valuable amino alcohol products. mit.edu

Spectroscopic Investigations of Catalyst-Substrate and Catalyst-Metal Interactions

Spectroscopic techniques are indispensable for elucidating the structure of the active catalyst and understanding the non-covalent interactions between the catalyst and the substrate. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often used in NMR to determine the enantiomeric excess of a product, but the principles are directly applicable to studying catalyst-substrate interactions. researchgate.net When this compound or its metal complex interacts with a chiral or prochiral substrate, diastereomeric complexes are formed. These complexes have distinct NMR spectra, allowing for the observation of separate signals for each species. nih.gov

Key NMR techniques and their applications include:

¹H NMR: Changes in the chemical shifts of protons on both the catalyst and the substrate upon complexation provide information about the binding site and the geometry of the catalyst-substrate complex. nih.govacs.org The magnitude of the chemical shift difference (ΔΔδ) between diastereomeric complexes can indicate the strength of the chiral recognition. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can identify protons that are close in space, even if they are not directly bonded. It is used to map the precise 3D conformation of the catalyst-substrate complex, revealing the key interactions that lead to chiral induction.

Diffusion-Ordered Spectroscopy (DOSY): DOSY measurements can help confirm the formation of a host-guest complex between the catalyst and substrate by showing that both molecules diffuse at the same rate in solution, as expected for a bound species. nih.gov

The table below illustrates hypothetical ¹H NMR chemical shift changes observed for a substrate's proton upon interaction with a chiral catalyst, indicating diastereomeric complex formation.

| Substrate Enantiomer | Catalyst | Chemical Shift (ppm) of Proton Ha | Chemical Shift Difference (Δδ ppm) |

| R-Substrate | None | 7.250 | - |

| S-Substrate | None | 7.250 | - |

| R-Substrate | With Chiral Catalyst | 7.285 | 0.035 |

| S-Substrate | With Chiral Catalyst | 7.315 | 0.065 |

This interactive table demonstrates how different enantiomers of a substrate can exhibit distinct chemical shifts in the presence of a chiral catalyst, a phenomenon central to spectroscopic studies of chiral recognition.

Computational Chemistry Approaches for Understanding Reaction Pathways and Stereoselectivity

Computational chemistry provides insights into the dynamics and energetics of a reaction at the molecular level, which are often inaccessible through experimental methods alone. For catalysis involving this compound, computational approaches are key to rationalizing observed stereoselectivities and predicting the outcomes of new reactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for calculating the geometries and energies of transition states (TS). scispace.comresearchgate.net In asymmetric catalysis, the enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers.

By modeling the transition states for a reaction catalyzed by a complex of this compound, chemists can:

Visualize the 3D structure of the competing transition states.

Calculate the activation energies for the formation of each enantiomer.

Identify the specific steric and electronic interactions that stabilize one transition state over the other.

For example, a DFT study on a related amino alcohol system identified a non-conventional C-H···O interaction as a key stabilizing force in the favored transition state, providing a clear rationale for the observed high enantioselectivity. chemrxiv.org

The conformational flexibility of the catalyst-substrate complex is critical. The catalyst must adopt a specific conformation to create an effective chiral pocket. Computational conformational analysis involves systematically exploring the potential energy surface of the diastereomeric complexes to identify the most stable (lowest energy) conformations.

The observed enantiomeric excess (ee) is directly related to the relative energies of the transition states, as dictated by the Curtin-Hammett principle. A small difference in the free energy of the transition states can lead to a significant preference for one enantiomer.

| ΔΔG‡ (kcal/mol) at 298 K | Predicted Enantiomeric Excess (% ee) |

| 0.0 | 0 |

| 0.5 | 38 |

| 1.0 | 65 |

| 1.4 | 80 |

| 2.0 | 91 |

| 2.7 | 98 |

| 3.0 | 99 |

This interactive table shows the direct correlation between the calculated energy difference between the two competing transition states (ΔΔG‡) and the resulting enantiomeric excess of the product.

This analysis helps researchers understand why a particular ligand is effective and can guide the design of new catalysts with improved conformational rigidity and enhanced stereoselectivity. researchgate.net

Chiral induction is fundamentally governed by a network of weak, non-covalent interactions between the chiral catalyst and the substrate in the transition state. mdpi.com These interactions, while individually weak, collectively create a significant energy difference between the diastereomeric transition states. For a catalyst like this compound, key non-covalent interactions include:

Hydrogen Bonding: The hydroxyl and amino groups are excellent hydrogen bond donors and acceptors. Hydrogen bonding between the catalyst and a carbonyl substrate, for instance, can help to orient the substrate within the chiral pocket.

π-π Stacking: The two phenyl groups of the catalyst can engage in π-π stacking interactions with aromatic substrates, further restricting the substrate's conformational freedom.

Steric Repulsion: The bulky diphenylmethyl group provides significant steric hindrance, effectively blocking one face of the coordinated substrate from nucleophilic attack.

Lone Pair-π Interactions: These are subtle but important interactions where a lone pair of electrons (e.g., from an oxygen atom on the substrate) interacts with the electron-deficient face of one of the catalyst's phenyl rings. DFT calculations have shown that such interactions can play a crucial role in stabilizing the preferred transition state. researchgate.net

The orchestration of these varied non-covalent forces is the ultimate source of stereoselectivity, allowing the chiral catalyst to precisely control the architecture of the product. mdpi.comresearchgate.net

Comparative Studies and Structure Activity Relationships of R + 2 Amino 1,1 Diphenyl 1 Propanol

Comparison with Enantiomeric Forms: (S)-(-)-2-Amino-1,1-diphenyl-1-propanol

In the realm of stereochemistry, enantiomers are mirror-image isomers that are non-superimposable. The defining characteristic of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol and its enantiomer, (S)-(-)-2-Amino-1,1-diphenyl-1-propanol, is their opposing spatial arrangement of substituents around the chiral center. While they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with other chiral entities, including substrates in asymmetric catalysis, is distinct.

The fundamental principle of asymmetric catalysis dictates that the chirality of the catalyst determines the chirality of the product. When this compound is used as a chiral auxiliary or as a precursor for a catalyst, it generates a chiral environment that favors the formation of one specific enantiomer of the product. Conversely, the use of (S)-(-)-2-Amino-1,1-diphenyl-1-propanol under identical reaction conditions will produce the opposite enantiomer of the product.

For instance, in the well-studied Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones, an oxazaborolidine catalyst is formed from a chiral amino alcohol and a borane source. wikipedia.orgnih.gov If the catalyst is derived from the (R)-amino alcohol, it will typically yield the (R)-alcohol. If the (S)-amino alcohol is used, the (S)-alcohol is obtained with a comparable level of enantioselectivity. This predictable control over product stereochemistry is a cornerstone of modern asymmetric synthesis, allowing chemists to selectively prepare a desired enantiomer simply by choosing the appropriate catalyst configuration.

Analysis of Stereoelectronic Effects of the Phenyl Substituents

The structure of this compound is distinguished by the presence of two phenyl groups attached to the carbinol carbon (the carbon bearing the hydroxyl group). These geminal (attached to the same carbon) phenyl substituents have profound stereoelectronic effects that are critical to the compound's efficacy as a chiral director.

Steric Effects: The most significant contribution of the diphenylmethyl group is its steric bulk. The two phenyl rings create a rigid, well-defined, and sterically hindered chiral environment. In a catalytic complex, this bulky framework restricts the possible pathways for a substrate to approach the reactive center. This forces the substrate to adopt a specific orientation to minimize steric clashes, leading to a highly favored transition state for the formation of one enantiomer over the other. Studies comparing phenyl-containing chiral amino alcohols to their sterically more demanding cyclohexyl analogs have shown that increased steric bulk can lead to higher enantioselectivity. polyu.edu.hk This underscores the importance of the large, rigid scaffold provided by the two phenyl groups in achieving effective stereochemical discrimination.

Comparison with Other Chiral β-Amino Alcohols: Structural Variations and Performance Benchmarking

This compound belongs to the broader class of chiral β-amino alcohols, which are among the most successful ligand platforms in asymmetric catalysis. rsc.org Its performance is best benchmarked against other members of this class in a standard reaction, such as the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic test for the effectiveness of chiral ligands.

The key structural variations among these ligands often involve the substituents on the carbinol carbon and the amino group. This compound features two phenyl groups at the carbinol carbon, providing significant steric shielding. Other notable ligands include (1R,2S)-Norephedrine, which has one phenyl and one methyl group, and (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol (DAIB), which features N-alkylation. The performance of these ligands is highly dependent on these structural differences. For example, the diphenylprolinol scaffold, a close derivative of this compound, is known to provide excellent enantioselectivity in various reactions. nih.gov

The following table benchmarks the performance of several representative chiral β-amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.

| Chiral Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | Features one phenyl group and extensive N-alkylation. | 95 | 98 | (R) |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Structurally very similar to the title compound, integrated into a pyrrolidine ring. | 100 | 97 | (S) |

| (1R,2S)-Norephedrine | A simpler analogue with one phenyl group and a primary amine. | 97 | 83 | (R) |

| (-)-DAIB ((1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol) | N-alkylated norephedrine derivative. | 96 | 98 | (S) |

Data compiled from various sources for illustrative benchmarking purposes in the addition of diethylzinc to benzaldehyde.

Ligand Design Principles Derived from this compound Analogues

The structure-activity relationships observed for this compound and related β-amino alcohols have given rise to several key principles for the design of new chiral ligands and catalysts.

A Rigid and Sterically Defined Scaffold is Paramount : The success of the diphenylmethyl moiety demonstrates that a rigid conformational structure and significant steric bulk are crucial for creating a catalyst that can effectively differentiate between the two faces of a prochiral substrate. Ligand designs often focus on incorporating bulky groups and cyclic structures to restrict conformational freedom and create a deep chiral pocket.

Systematic Tuning of Steric and Electronic Properties : Modifications to the ligand structure can be used to fine-tune its performance. For example, replacing phenyl groups with other aryl or alkyl groups can alter the steric and electronic environment. Hydrogenating the phenyl rings to cyclohexyl groups, for instance, has been shown to increase steric bulk and, in some cases, improve enantioselectivity. polyu.edu.hk

Derivatization of Coordinating Functional Groups : The amino and hydroxyl groups are the points of coordination to the metal or reactive center. Modifying these groups is a powerful strategy. N-alkylation, as seen in DAIB, can enhance solubility and modify the steric environment near the nitrogen atom. O-silylation of the hydroxyl group, creating derivatives like diphenylprolinol silyl ether, has been used to develop highly effective organocatalysts for a range of complex transformations. nih.gov

Conformational Locking through cyclization : Incorporating the chiral backbone into a cyclic system, such as the pyrrolidine ring in diphenylprolinol, is a common and effective strategy. This "locking" of the conformation reduces the number of available transition states, often leading to a more organized and selective catalytic environment. The stereochemistry of substituents within these rings is also a critical design element. nih.gov

By applying these principles, chemists can rationally design new generations of chiral ligands based on the successful scaffold of this compound, aiming for even greater efficiency, selectivity, and broader applicability in asymmetric synthesis.

Future Prospects and Advanced Research Avenues for R + 2 Amino 1,1 Diphenyl 1 Propanol

Expansion into New Asymmetric Reactions and Substrate Scopes

The utility of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol and its derivatives as chiral ligands and catalysts is well-documented in a range of asymmetric transformations. Future research is poised to expand this repertoire, exploring new types of enantioselective reactions and broadening the scope of compatible substrates.

One promising area is the continued development of catalysts for asymmetric aldol (B89426) and Michael addition reactions. While these reactions are foundational in carbon-carbon bond formation, there is a continuous drive to accommodate a wider variety of substrates with high diastereo- and enantioselectivity. Research is focusing on modifying the structure of the diphenylpropanaminol ligand to fine-tune its steric and electronic properties, thereby enhancing its catalytic activity and selectivity for previously challenging substrates, such as α-alkyl azlactones and aliphatic aldehydes. The goal is to develop robust catalysts that can provide access to complex β-hydroxy-α-amino acids with multiple stereocenters.

Furthermore, the exploration of entirely new catalytic applications for (R)-diphenylpropanaminol-derived catalysts is a key research direction. This includes their potential use in asymmetric radical reactions, pericyclic reactions, and photoredox catalysis, which are rapidly evolving fields in organic synthesis. mdpi.com The unique chiral environment provided by the ligand could offer novel stereocontrol in these mechanistically distinct transformations.

The table below illustrates the potential expansion of substrate scope in two key asymmetric reactions catalyzed by derivatives of this compound.

| Reaction Type | Current Substrate Examples | Potential Future Substrate Scope | Desired Outcome |

| Asymmetric Aldol Reaction | Aromatic aldehydes, simple ketones | α-Alkyl-α-substituted aldehydes, sterically hindered ketones, heterocyclic aldehydes | Access to complex polyketide fragments and chiral building blocks with quaternary stereocenters. |

| Asymmetric Michael Addition | α,β-Unsaturated ketones, nitroalkenes | α,β-Unsaturated esters and amides, vinyl phosphonates, organometallic acceptors | Synthesis of a broader range of chiral 1,5-dicarbonyl compounds and their analogues. mdpi.com |

Development of Recyclable and Heterogenized Catalytic Systems Based on this compound

The principles of green and sustainable chemistry are increasingly influencing the design of catalytic processes. A significant focus in this area is the development of recyclable and heterogenized catalysts to minimize waste, reduce costs, and simplify product purification. Immobilizing chiral catalysts derived from this compound onto solid supports is a key strategy to achieve these goals.

Various solid supports are being investigated for the immobilization of diphenylpropanaminol-based catalysts, including polymers, silica (B1680970) gel, and magnetic nanoparticles. The choice of support and the method of immobilization are crucial to maintain the catalyst's activity and enantioselectivity. Covalent attachment is a common approach, ensuring the stability of the catalyst and preventing leaching into the reaction mixture.

Research in this area is directed towards optimizing the linker between the chiral catalyst and the solid support to ensure that the active catalytic site remains accessible to the substrates. Furthermore, the development of robust immobilization techniques that allow for multiple catalyst recycling cycles without a significant loss in performance is a primary objective. rsc.org The table below presents a comparative overview of different support materials for the heterogenization of this compound based catalysts.

| Support Material | Immobilization Method | Advantages | Challenges | Potential Recycling Efficiency |

| Polystyrene Beads | Covalent bonding via functionalized linkers | High loading capacity, chemical stability. | Swelling in organic solvents, potential for pore blockage. | >95% after 5 cycles |

| Silica Gel | Grafting onto the surface | High surface area, rigid structure, good solvent compatibility. | Lower loading capacity compared to polymers, potential for siloxane bond cleavage. | Up to 98% after 10 cycles |

| Magnetic Nanoparticles | Surface functionalization and covalent attachment | Easy separation using an external magnetic field, high surface-to-volume ratio. | Potential for aggregation, ensuring long-term stability of the magnetic core. | >99% after 8 cycles |

Applications in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The demand for enantiomerically pure pharmaceuticals and agrochemicals is a major driving force for the development of asymmetric synthesis. This compound and its derivatives have already demonstrated their value as chiral auxiliaries and catalysts in the synthesis of biologically active molecules. Future research will likely see an expansion of its applications in the synthesis of increasingly complex and novel therapeutic agents and crop protection products.

In pharmaceutical synthesis, derivatives of (R)-diphenylpropanaminol are expected to play a crucial role in the stereoselective synthesis of key intermediates for antiviral, anticancer, and cardiovascular drugs. For instance, its use as a chiral auxiliary can guide the stereoselective alkylation or addition reactions to produce precursors with the desired stereochemistry. mdpi.com There is a growing interest in its application for the synthesis of complex amino acid derivatives that are incorporated into peptide-based drugs. nih.gov

In the agrochemical industry, there is a continuous need for new, more effective, and environmentally benign pesticides. The stereochemistry of an agrochemical can significantly influence its efficacy and toxicity profile. Chiral catalysts derived from this compound can be employed in the asymmetric synthesis of fungicides, herbicides, and insecticides, leading to products with enhanced activity and reduced environmental impact. nih.govresearchgate.net

The following table provides examples of potential applications of this compound in the synthesis of chiral molecules of pharmaceutical and agrochemical interest.

| Target Molecule Class | Specific Example (Hypothetical) | Role of this compound | Potential Impact |

| Antiviral Drugs | Synthesis of a chiral amine intermediate for an HIV protease inhibitor. | Chiral auxiliary to direct the stereoselective addition of a nucleophile to an imine. | More efficient and cost-effective synthesis of a life-saving medication. |

| Antifungal Agents | Asymmetric synthesis of a triazole fungicide. | Chiral ligand for a metal-catalyzed enantioselective epoxidation. | Development of a more potent and selective fungicide with reduced off-target effects. |

| Chiral Amino Acids | Synthesis of a non-proteinogenic amino acid for incorporation into a peptide therapeutic. | Chiral phase-transfer catalyst for the asymmetric alkylation of a glycine (B1666218) derivative. | Access to novel peptide-based drugs with improved pharmacological properties. |

Exploration in Flow Chemistry and Continuous Processing for Enantioselective Reactions

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of asymmetric catalysis with continuous flow processes is a rapidly growing area of research, and this compound-based catalysts are well-suited for this transition. nih.gov

The development of heterogenized catalysts, as discussed in section 6.2, is a key enabler for their use in flow chemistry. Immobilized catalysts can be packed into columns or cartridges to create packed-bed reactors. aiche.org A solution of the reactants is then continuously passed through the reactor, where the catalytic transformation occurs. This setup allows for easy separation of the product from the catalyst, which remains in the reactor for continued use.

Future research in this area will focus on the design and optimization of continuous flow reactors specifically for enantioselective reactions catalyzed by immobilized (R)-diphenylpropanaminol derivatives. This includes studying the effect of flow rate, temperature, and solvent on the reaction performance and enantioselectivity. nih.govd-nb.info The development of integrated flow systems, where reaction, separation, and purification steps are combined into a single continuous process, is a long-term goal. The table below outlines the key parameters and potential advantages of using immobilized this compound catalysts in a continuous flow setting.

| Parameter | Description | Advantage in Flow Chemistry |

| Catalyst Form | Immobilized on a solid support (e.g., packed-bed reactor). | Easy separation of catalyst from the product stream, enabling continuous operation and catalyst reuse. |

| Reaction Time | Residence time in the catalytic reactor. | Precise control over reaction time, leading to improved selectivity and reduced byproduct formation. |

| Heat Transfer | High surface-area-to-volume ratio in microreactors. | Efficient removal of reaction heat, allowing for safer operation of highly exothermic reactions. |

| Scalability | Numbering-up (running multiple reactors in parallel). | Straightforward scaling of production without the need for extensive re-optimization. |

| Productivity | Amount of product generated per unit of time. | Potentially higher productivity compared to batch processes due to continuous operation. |

Q & A

Basic Research Questions

Q. What are the recommended handling precautions for (R)-(+)-2-Amino-1,1-diphenyl-1-propanol in laboratory settings?

- Answer : The compound requires strict adherence to safety protocols. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards). Avoid direct sunlight and extreme temperatures, as decomposition may occur. Work in a fume hood to mitigate inhalation risks. Post-handling, wash exposed skin thoroughly with soap and water .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a polar mobile phase (e.g., hexane/isopropanol with 0.1% diethylamine). Compare retention times with the (S)-enantiomer. Alternatively, employ circular dichroism (CD) spectroscopy to confirm optical activity .

Q. What experimental methods are suitable for determining the solubility and log P of this compound?

- Answer : For solubility, use the shake-flask method: dissolve the compound in water, n-octanol, or DMSO, and quantify via UV-Vis spectroscopy. For log P, perform reverse-phase HPLC with a C18 column and correlate retention times with known standards. Note that existing data gaps (e.g., log Pow) require empirical validation .

Advanced Research Questions

Q. How can decomposition products of this compound be identified under thermal stress?

- Answer : Conduct thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS). Heating above 150°C may release CO, CO₂, and NOx. Monitor using FTIR for real-time gas analysis. Reference spectral libraries to confirm decomposition intermediates .

Q. What role does this compound play in asymmetric catalysis or chiral ligand design?

- Answer : Its rigid diphenyl backbone and amino-alcohol functionality make it a chiral auxiliary in asymmetric aldol reactions. For example, it can coordinate transition metals (e.g., Ru or Pd) to catalyze enantioselective hydrogenation. Optimize ligand-metal ratios via kinetic studies and DFT calculations .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

- Answer : Perform differential scanning calorimetry (DSC) to measure melting points under controlled heating rates (e.g., 10°C/min in N₂ atmosphere). Compare results with literature, accounting for polymorphic forms. Use computational tools (e.g., COSMO-RS) to predict solvent-dependent properties .

Q. What strategies are recommended for synthesizing this compound with high enantiomeric excess?

- Answer : Employ asymmetric reduction of 1,1-diphenyl-1-propanone using a chiral catalyst like CBS (Corey-Bakshi-Shibata) or Noyori-type systems. Monitor reaction progress via chiral GC. Alternatively, use enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Q. How to navigate regulatory compliance for international transport and disposal of this compound?

- Answer : Classify it under UN 3077 (environmentally hazardous substance). For disposal, incinerate at >1000°C with scrubbers to neutralize NOx. Document compliance with Japan’s Pollutant Release and Transfer Register (PRTR) and IATA Dangerous Goods Regulations .

Q. How do structural analogs (e.g., (S)-enantiomer or 2-Amino-1,1,3-triphenyl-1-propanol) differ in biological activity?

- Answer : Conduct comparative SAR studies via in vitro assays (e.g., enzyme inhibition). The (S)-enantiomer may exhibit reversed stereoselectivity in receptor binding. The triphenyl analog’s increased hydrophobicity could enhance membrane permeability, tested via Caco-2 cell models .

Methodological Notes

- Data Gaps : Key properties (e.g., vapor pressure, ecotoxicity) remain uncharacterized. Prioritize experimental validation using OECD guidelines.

- Analytical Tools : Combine spectroscopic (NMR, IR), chromatographic (HPLC, GC), and computational (molecular docking) methods for comprehensive analysis.

- Safety : Always reference SDS updates (e.g., JIS Z 7253:2019) and regional regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.